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molecular formula C24H48O2 B8799214 Hexadecyl 6-methylheptanoate CAS No. 72585-97-8

Hexadecyl 6-methylheptanoate

Cat. No. B8799214
M. Wt: 368.6 g/mol
InChI Key: OIKBVOIOVNEVJR-UHFFFAOYSA-N
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Patent
US07291210B2

Procedure details

The emulsion of cetyl isooctanoate was prepared using a mixture of polyoxyethylene (20) polyoxypropylene (4) cetyl ether and polyoxyethylene (5) oleyl ether. The numbers in parentheses are the number of moles of ethyleneoxide or propyleneoxide added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyoxyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17].[CH3:18][CH:19]1O[CH2:20]1.[CH2:22]1[O:24][CH2:23]1.C1OC1.[CH2:28]1O[CH:29]1[CH3:30]>>[C:22]([O:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])(=[O:24])[CH2:23][CH2:18][CH2:19][CH2:20][CH:29]([CH3:30])[CH3:28] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1
Name
polyoxyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC[*:2])[*:1]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(C)C)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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